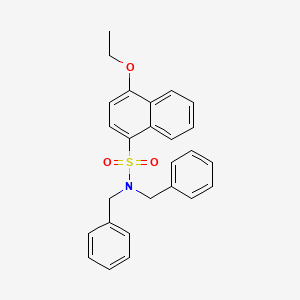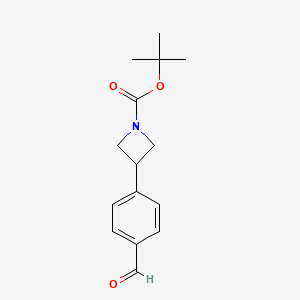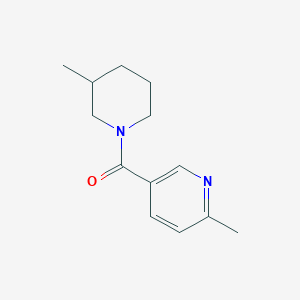![molecular formula C13H19N3O3 B7479510 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide, also known as MPFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPFC is a furan derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, suggesting a potential role in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activity. Additionally, this compound has been shown to have potential as a therapeutic agent for neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and potential applications in various fields. However, limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide include further studies on its mechanism of action, potential therapeutic applications, and side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Further research may also focus on the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been achieved using various methods, including the reaction of furan-2-carboxylic acid with 4-methylpiperazine and isobutyl chloroformate in the presence of a coupling agent. Another method involves the reaction of furan-2-carboxylic acid with 4-methylpiperazine and N,N'-dicyclohexylcarbodiimide in the presence of 1-hydroxybenzotriazole. Additionally, this compound can be synthesized using a one-pot, three-component reaction involving furan-2-carboxylic acid, 4-methylpiperazine, and isobutyl chloroformate in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent. This compound has also been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15-6-8-16(9-7-15)12(17)4-5-14-13(18)11-3-2-10-19-11/h2-3,10H,4-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJCZJPNSYWUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)

![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)